molecular formula C12H11FN2OS B2987717 N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide CAS No. 292160-95-3

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B2987717
CAS No.: 292160-95-3
M. Wt: 250.29
InChI Key: ICBMZBNXZBUEGL-UHFFFAOYSA-N
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Description

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorobenzyl group in this compound enhances its biological activity and makes it a promising candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of 4-fluorobenzylamine with 2-bromoacetylthiazole under specific conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets in the body. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact molecular pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]acetamide can be compared with other thiazole derivatives such as:

The uniqueness of this compound lies in its specific fluorobenzyl group, which enhances its biological activity and makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-11(17-12)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICBMZBNXZBUEGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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